![molecular formula C25H25N5O4 B2977634 benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate CAS No. 850728-36-8](/img/no-structure.png)

benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

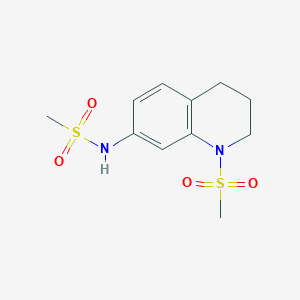

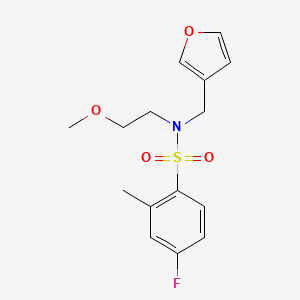

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are the most widely occurring nitrogen-containing heterocycles in nature and are part of many biological compounds such as nucleic acids and cofactors .

Molecular Structure Analysis

The compound contains a purine ring, which is a two-ring structure with four nitrogen atoms and two carbon atoms . It also contains a benzyl group, which is often used in organic chemistry as a robust protecting group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purine derivatives are known to undergo a variety of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .科学的研究の応用

Heterocyclic System Synthesis

Research by Toplak et al. (1999) utilized a related compound as a reagent for the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and pyrimido[1,2-b]pyridazin-4-ones. These compounds were synthesized with high yields, demonstrating the potential utility of related benzyl pyrimidinyl compounds in the preparation of complex heterocycles for scientific research (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).

Antitumor Activity

Zhou et al. (2008) described the synthesis and biological evaluation of a compound that is a small molecule histone deacetylase (HDAC) inhibitor with significant antitumor activity. The compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, highlighting the therapeutic potential of benzyl pyrimidinyl derivatives in cancer treatment (Nancy Z. Zhou et al., 2008).

Corrosion Inhibition

Ashassi-Sorkhabi et al. (2005) investigated the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings demonstrated these compounds' effectiveness in corrosion inhibition, indicating their potential applications in materials science and engineering (H. Ashassi-Sorkhabi, B. Shaabani, D. Seifzadeh, 2005).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate involves the condensation of benzyl 2-aminoacetate with 9-benzyl-1-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]oxazine-3-carboxylic acid followed by esterification with acetic anhydride.", "Starting Materials": [ "Benzyl 2-aminoacetate", "9-benzyl-1-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]oxazine-3-carboxylic acid", "Acetic anhydride", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triethylamine (TEA)", "Methanol", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Step 1: Dissolve 9-benzyl-1-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]oxazine-3-carboxylic acid (1.0 equiv) and DIPEA (1.2 equiv) in DMF and stir at room temperature for 30 minutes.", "Step 2: Add benzyl 2-aminoacetate (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into DCM and wash with water and brine. Dry the organic layer over sodium sulfate (Na2SO4) and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in ethyl acetate and add acetic anhydride (1.2 equiv) and TEA (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Pour the reaction mixture into water and wash with NaHCO3 and brine. Dry the organic layer over Na2SO4 and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using methanol/DCM as the eluent to obtain benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate as a white solid." ] } | |

CAS番号 |

850728-36-8 |

製品名 |

benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |

分子式 |

C25H25N5O4 |

分子量 |

459.506 |

IUPAC名 |

benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |

InChI |

InChI=1S/C25H25N5O4/c1-27-22-21(29-14-8-13-28(24(29)26-22)15-18-9-4-2-5-10-18)23(32)30(25(27)33)16-20(31)34-17-19-11-6-3-7-12-19/h2-7,9-12H,8,13-17H2,1H3 |

InChIキー |

UHLHHVRGVIWOMF-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)CC5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrimidin-4-one](/img/structure/B2977560.png)

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2977561.png)

![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-propyl-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione](/img/structure/B2977563.png)

![3-(5-chlorothiophen-2-yl)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2977565.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2977569.png)

![3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2977574.png)